molecular formula C19H25Cl2N5O3 B12173002 C19H25Cl2N5O3

C19H25Cl2N5O3

Cat. No.: B12173002
M. Wt: 442.3 g/mol
InChI Key: QYWKMLPEBMWFTL-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H25Cl2N5O3 pirenzepine hydrochloride monohydrate . It is a muscarinic acetylcholine receptor antagonist, primarily used in the treatment of peptic ulcers. This compound is notable for its ability to selectively inhibit the M1 subtype of muscarinic receptors, which are found in the stomach lining, thereby reducing gastric acid secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pirenzepine hydrochloride monohydrate can be synthesized through a multi-step process involving the following key steps:

    Formation of the benzodiazepine core: The synthesis begins with the formation of the benzodiazepine core structure through a condensation reaction between a suitable amine and a benzoyl chloride derivative.

    Introduction of the piperazine ring:

    Acetylation: The final step involves the acetylation of the piperazine ring to yield the desired product.

Industrial Production Methods

Industrial production of pirenzepine hydrochloride monohydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These reactors are used to carry out the condensation and substitution reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pirenzepine hydrochloride monohydrate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and benzodiazepine rings.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pirenzepine hydrochloride monohydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of muscarinic receptor antagonists.

    Biology: Researchers use it to investigate the role of muscarinic receptors in various physiological processes.

    Medicine: It is studied for its potential therapeutic effects in conditions such as peptic ulcers, diabetes mellitus, and neuropathic pain.

    Industry: The compound is used in the development of new pharmaceuticals targeting muscarinic receptors.

Mechanism of Action

Pirenzepine hydrochloride monohydrate exerts its effects by selectively binding to the M1 subtype of muscarinic acetylcholine receptors. This binding inhibits the action of acetylcholine, a neurotransmitter that stimulates gastric acid secretion. By blocking these receptors, pirenzepine reduces gastric acid production, thereby alleviating symptoms of peptic ulcers. The molecular targets involved include the M1 muscarinic receptors located in the stomach lining.

Comparison with Similar Compounds

Similar Compounds

    Atropine: A non-selective muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.

    Scopolamine: Another non-selective muscarinic antagonist used to prevent motion sickness and postoperative nausea.

    Telenzepine: A selective M1 muscarinic antagonist similar to pirenzepine but with a different chemical structure.

Uniqueness

Pirenzepine hydrochloride monohydrate is unique due to its selective inhibition of the M1 subtype of muscarinic receptors, which makes it particularly effective in reducing gastric acid secretion without significantly affecting other physiological functions mediated by other muscarinic receptor subtypes.

Properties

Molecular Formula

C19H25Cl2N5O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H25Cl2N5O3/c20-15-2-1-14(11-16(15)21)24-7-9-26(10-8-24)19(29)23-12-17(27)25-5-3-13(4-6-25)18(22)28/h1-2,11,13H,3-10,12H2,(H2,22,28)(H,23,29)

InChI Key

QYWKMLPEBMWFTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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